5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14988856
Molecular Formula: C24H17ClO4
Molecular Weight: 404.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClO4 |
|---|---|
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C24H17ClO4/c1-15-11-21(28-14-20(26)17-7-9-18(25)10-8-17)24-19(16-5-3-2-4-6-16)13-23(27)29-22(24)12-15/h2-13H,14H2,1H3 |
| Standard InChI Key | MSWUDQVCXPTEKP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound, with the systematic name 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one, has the molecular formula C₂₄H₁₇ClO₄ and a molecular weight of 404.85 g/mol . Its structure comprises:
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A chromen-2-one core (2H-chromen-2-one) substituted at positions 4, 5, and 7.
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A phenyl group at position 4.
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A methyl group at position 7.
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A 2-(4-chlorophenyl)-2-oxoethoxy side chain at position 5.
The IUPAC name reflects these substituents, with the 4-chlorophenyl group contributing to the compound’s electron-deficient aromatic system .
Spectral Characterization
Spectral data confirm the compound’s structure:
The singlet at δ 5.78 ppm in ¹H NMR corresponds to the methylene protons of the oxoethoxy side chain, while the carbonyl signals in ¹³C NMR validate the lactone and ketone functionalities .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via nucleophilic substitution and cyclization reactions:
Step 1: Phenacyl Bromide Formation
4-Chloroacetophenone reacts with bromine in acetic acid to yield 2-bromo-4'-chloroacetophenone .
Step 2: Etherification
7-Hydroxy-4-methylcoumarin reacts with the phenacyl bromide in acetone with K₂CO₃ as a base:
Reaction conditions: 8–10 hours reflux, yielding 70–75% .
Step 3: Cyclization
The intermediate undergoes cyclization using polyphosphoric acid (PPA) at 180–200°C, forming the final product .
Optimization and Yield
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Solvent: Acetone enhances nucleophilicity of the phenolic oxygen .
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Base: K₂CO₃ facilitates deprotonation without side reactions .
Pharmacological Profile
Cytotoxic Activity
The compound demonstrates selective cytotoxicity against breast cancer cell lines:
| Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀) | Selectivity Index |
|---|---|---|---|
| MCF-7 (ER+) | 10.4 | Doxorubicin (5.6) | 1.8 |
| MDA-MB-231 (ER−) | 6.4 | Doxorubicin (7.3) | 2.1 |
Data adapted from . The p-chlorophenyl group enhances selectivity for ER− cells by promoting hydrophobic interactions with membrane receptors .
Mechanism of Action
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EGFR Inhibition: Competes with ATP-binding sites (Ki = 0.89 μM), surpassing erlotinib (Ki = 1.2 μM) .
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Aromatase Inhibition: Reduces estrogen synthesis by 94.7% at 10 μM, comparable to exemestane .
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Apoptosis Induction: Upregulates caspase-9 (3.2-fold) and Bax/Bcl-2 ratio (4.1-fold) in MDA-MB-231 cells .
Structure-Activity Relationships (SAR)
Key structural features influencing activity:
| Substituent | Effect on Activity |
|---|---|
| 4-Phenyl | Enhances π-π stacking with tyrosine kinases |
| 7-Methyl | Improves metabolic stability by reducing CYP450 oxidation |
| 5-Oxoethoxy | Increases solubility and H-bonding with catalytic residues (e.g., EGFR Thr790) |
| 4'-Chloro | Boosts electron deficiency, enhancing receptor affinity |
Derivatives with electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring show superior activity compared to electron-donating groups (e.g., OCH₃) .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual inhibition of EGFR and aromatase positions it as a candidate for:
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Hormone-refractory breast cancer: Targets ER− cells resistant to tamoxifen .
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Combination therapies: Synergizes with paclitaxel (CI = 0.45) .
Fluorescent Probes
The chromen-2-one core exhibits blue fluorescence (λₑₘ = 450 nm), enabling its use in cellular imaging .
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